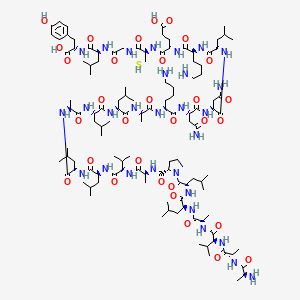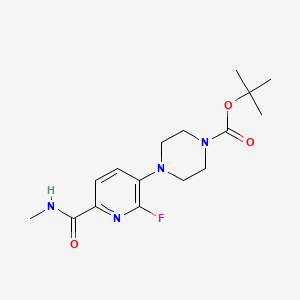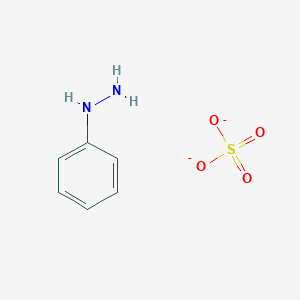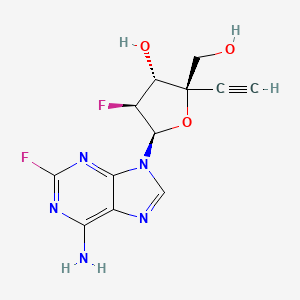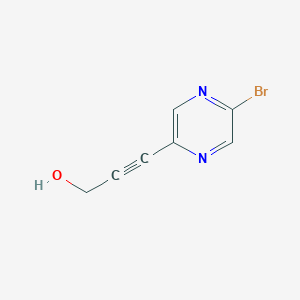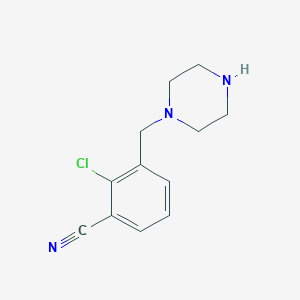
2-chloro-3-(1-piperazinylmethyl)Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(1-piperazinylmethyl)benzonitrile is a chemical compound characterized by the presence of a chloro group, a piperazine ring, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1-piperazinylmethyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 1-piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using a solvent such as dichloromethane or toluene, and heating the reaction mixture to reflux.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can significantly impact the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(1-piperazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(1-piperazinylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-chloro-3-(1-piperazinylmethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(1-piperazinylmethyl)benzonitrile is similar to other compounds containing piperazine and benzonitrile moieties. its unique chloro group and specific substitution pattern distinguish it from other analogs. Some similar compounds include:
3-(1-piperazinylmethyl)benzonitrile
2-chloro-4-(1-piperazinylmethyl)benzonitrile
2-chloro-5-(1-piperazinylmethyl)benzonitrile
These compounds may have different reactivity and biological activity due to variations in their chemical structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
2-chloro-3-(piperazin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14ClN3/c13-12-10(8-14)2-1-3-11(12)9-16-6-4-15-5-7-16/h1-3,15H,4-7,9H2 |
Clé InChI |
SCWVKZAOTUXOMP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C(=CC=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


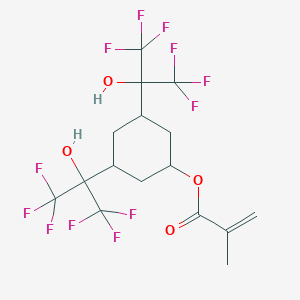
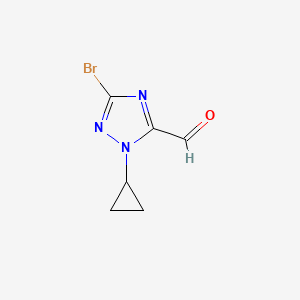
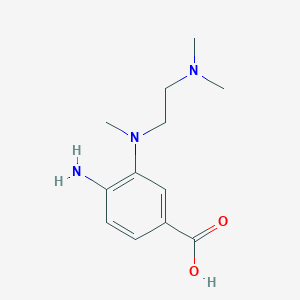
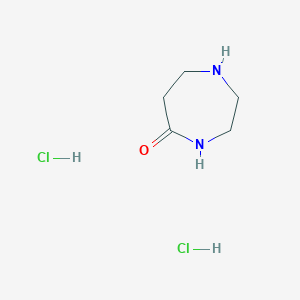
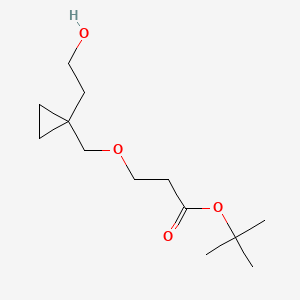
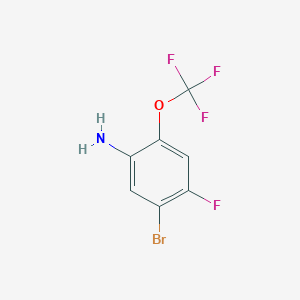
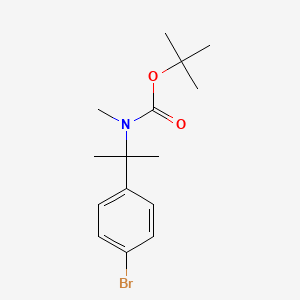

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
